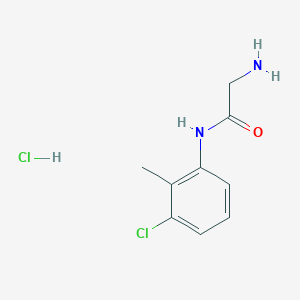

2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride typically involves the reaction of 3-chloro-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonium hydroxide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions, purification, and safety protocols.

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula: C9H11ClN2O

Molecular Weight: 202.65 g/mol

IUPAC Name: 2-amino-N-(3-chloro-2-methylphenyl)acetamide

The compound features an amino group, a chloro substituent on the phenyl ring, and an acetamide functional group, which contribute to its diverse biological activities.

Chemistry

In the field of chemistry, 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as substitution and oxidation, making it a valuable building block for developing new compounds .

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties . Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with significant Minimum Inhibitory Concentration (MIC) values demonstrating its antibacterial efficacy .

Additionally, it has been investigated for its role as a potassium channel inhibitor , which can be pivotal in regulating cellular excitability and neurotransmitter release .

Medicine

In medicinal chemistry, ongoing research is focused on exploring the therapeutic potential of this compound for treating diseases such as cancer and bacterial infections. Its mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity and influencing signaling pathways relevant to disease progression .

Agrochemicals

The compound is also utilized in the production of agrochemicals, where its biological activity can be harnessed to develop effective pesticides or herbicides .

Case Study 1: Antibacterial Activity

Objective: Assess the antibacterial effects against Klebsiella pneumoniae.

Method: MIC determination for this compound compared to structurally similar compounds.

Results: The compound exhibited an MIC of 512 µg/mL, indicating significant antibacterial activity attributed to the chloro substituent's presence.

Case Study 2: Antidepressant-Like Effects

Objective: Evaluate the antidepressant-like effects in preclinical models.

Method: Mice were administered varying doses (15 mg/kg to 60 mg/kg) and subjected to behavioral tests such as the forced swimming test.

Results: Higher doses resulted in significant reductions in immobility duration, suggesting potential antidepressant properties.

Summary of Biological Activities

| Activity | Tested Compound | MIC (µg/mL) | Behavioral Test Results |

|---|---|---|---|

| Antibacterial | This compound | 512 | N/A |

| Antidepressant | This compound | N/A | Reduction in immobility at doses (15-60 mg/kg) |

Mécanisme D'action

The exact mechanism of action of 2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride is not well-understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its antimicrobial and antiviral activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-amino-N-(3-chloro-4-methylphenyl)acetamide

- 2-amino-N-(3-chloro-2-methylphenyl)benzamide

- 2-amino-N-(3-chloro-2-methylphenyl)thiophene-3-carboxamide

Uniqueness

2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity compared to similar compounds .

Activité Biologique

2-amino-N-(3-chloro-2-methylphenyl)acetamide hydrochloride, also known by its CAS number 1052545-13-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

- Molecular Formula : C10H12ClN2O·HCl

- Molecular Weight : 235.11 g/mol

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets related to protein synthesis inhibition. This property is particularly relevant in the context of its antimicrobial activity, where it may disrupt essential cellular processes in susceptible organisms .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown promising results:

- Minimum Inhibitory Concentration (MIC) values have been reported for several pathogens:

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Antiviral Properties

In addition to its antibacterial effects, preliminary studies have suggested potential antiviral properties against certain viruses, although specific data on viral strains remain limited. Further investigation is required to confirm these findings and explore the underlying mechanisms .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various acetamide derivatives, including this compound. The study found that this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The results were compared to standard antibiotics, showing that the compound had comparable or superior activity against certain strains .

Inhibition of Inflammatory Pathways

Another line of investigation focused on the compound's effects on inflammatory pathways. Interaction studies indicated that it may inhibit enzymes involved in these pathways, suggesting potential applications in treating inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was performed:

| Compound Name | Antimicrobial Activity | MIC (mg/mL) | Notes |

|---|---|---|---|

| Compound A | Yes | 0.0048 | Effective against E. coli and B. subtilis |

| Compound B | Moderate | 0.0195 | Effective against C. albicans |

| This compound | Yes | 0.0195 | Promising candidate for further research |

Propriétés

IUPAC Name |

2-amino-N-(3-chloro-2-methylphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c1-6-7(10)3-2-4-8(6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPRSUGWZQNQCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.